Racemic Penbutolol-d9 is a deuterated form of Penbutolol, which is a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension. The compound's structure allows it to bind to both beta-1 and beta-2 adrenergic receptors, functioning as a partial agonist. This unique property enables it to lower heart rate and blood pressure while preventing excessive bradycardia. Penbutolol was first approved by the FDA in 1987 but was withdrawn from the U.S. market in January 2015, although it remains available in other countries .
The synthesis of Racemic Penbutolol-d9 can be achieved through various methods, including chemo-enzymatic processes and traditional organic synthesis techniques. One notable method involves the kinetic resolution of chlorohydrin derivatives using lipases, which allows for the selective formation of the desired enantiomer with high optical purity .
The molecular structure of Racemic Penbutolol-d9 features a cyclopentyl group attached to a phenolic ring, with an amine group that contributes to its pharmacological activity. The deuteration at specific positions enhances its stability and alters its pharmacokinetic properties.
The compound's structural data can be represented using various chemical notation systems:
The compound's three-dimensional conformation can be visualized through computational chemistry software or databases like PubChem .
Racemic Penbutolol-d9 participates in various chemical reactions typical for beta blockers, including hydrolysis and conjugation reactions. These reactions can lead to the formation of metabolites that may exhibit different pharmacological properties.
In vitro studies have shown that Penbutolol can undergo glucuronidation, resulting in conjugated metabolites such as Penbutolol 2-glucuronide. These metabolites are important for understanding the drug's pharmacokinetics and potential interactions within biological systems .
Racemic Penbutolol-d9 acts primarily by blocking beta-adrenergic receptors in the heart and kidneys. This blockade reduces heart rate and cardiac output, leading to lower blood pressure. The compound's partial agonist activity allows it to modulate receptor responses without causing excessive stimulation.
Penbutolol's mechanism involves inhibition of adenylyl cyclase activity through G protein-coupled receptor pathways, leading to decreased levels of cyclic adenosine monophosphate (cAMP). This results in reduced calcium influx into cardiac myocytes, ultimately lowering heart contractility and rate .
Racemic Penbutolol-d9 is typically a white crystalline solid with good solubility in organic solvents. Its melting point and boiling point are characteristic of similar beta-blocking agents.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. It is essential for analytical chemists to consider these properties when developing methods for detection and quantification.
Relevant data includes:
Racemic Penbutolol-d9 is primarily used in pharmacological research to study beta-blocker mechanisms and their effects on cardiovascular health. Its deuterated form allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, aiding in drug metabolism studies.
Additionally, it serves as a reference compound in studies investigating drug interactions and receptor binding affinities across different biological systems .
Penbutolol, the progenitor molecule of rac-Penbutolol-d9, is a clinically employed non-selective beta-adrenergic receptor antagonist (beta-blocker) possessing intrinsic sympathomimetic activity (partial agonism) [2] [5]. Its chemical structure integrates three key pharmacophoric elements characteristic of many beta-blockers: 1) an aryloxypropanolamine backbone, 2) a tert-butylamino group attached to the ethanolamine side chain, and 3) a lipophilic 2-cyclopentylphenyl substituent linked via an ether bond [5] [6]. This structure underpins its ability to competitively antagonize catecholamine binding at both β₁- (primarily cardiac) and β₂- (primarily pulmonary/bronchial) adrenergic receptors, thereby reducing heart rate, cardiac output, and blood pressure [2] [9]. Penbutolol's efficacy in managing hypertension and angina pectoris stems from this β-adrenoceptor blockade [2] [9].
Table 1: Structural and Molecular Comparison of Penbutolol and rac-Penbutolol-d9
Property | Penbutolol | rac-Penbutolol-d9 | Significance of Difference |
---|---|---|---|
Chemical Name | (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | 1-(2-Cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol | Precise isotopic specification [7] |
Molecular Formula | C₁₈H₂₉NO₂ | C₁₈H₂₀D₉NO₂ | Identical covalent structure [6] |
Molecular Weight | 291.43 g/mol | 300.48 g/mol | ~3% mass increase enables MS discrimination [6] |
CAS Number (Base) | 38363-40-5 | 1346747-40-7 | Unique identifier for deuterated form [7] |
Key Deuterated Position | Methyl groups of tert-butylamine | -CD₃ and -C(CD₃)₃ | Targets metabolic soft spots (methyl groups) [1] [6] |
Pharmacological Target | β₁/β₂-Adrenoceptors; 5-HT₁A/₁B | β₁/β₂-Adrenoceptors; 5-HT₁A/₁B | Identical primary and secondary targets [5] |
Metabolism of penbutolol in humans occurs predominantly in the liver via two major pathways: aromatic ring hydroxylation (primarily at the 4-position) and glucuronic acid conjugation of the parent molecule or its hydroxylated metabolite [5]. These processes generate more hydrophilic species facilitating renal excretion. The tert-butyl group, particularly its methyl groups, represents a potential site for oxidative metabolism [5] [6]. It is precisely these metabolically vulnerable methyl hydrogens that are replaced by deuterium in rac-Penbutolol-d9, strategically positioned to investigate and potentially modulate the metabolic clearance pathways [1] [6]. Beyond β-adrenoceptor blockade, penbutolol exhibits significant binding affinity for serotonin receptors (5-HT₁A and 5-HT₁B), functioning as an antagonist at these sites [5]. This polypharmacology contributes to its overall physiological effects and is retained in the deuterated analog, making rac-Penbutolol-d9 relevant for studying potential CNS interactions or off-target effects during metabolic or distribution studies [5].
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to the single proton found in the hydrogen nucleus. While chemically similar to hydrogen due to identical electron configurations, the doubled mass of deuterium compared to hydrogen introduces subtle but critical differences in bond energetics. The Carbon-Deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding Carbon-Hydrogen (C-H) bond [1] [6]. This fundamental difference underpins the Kinetic Isotope Effect (KIE). When a reaction involves breaking a C-H bond as the rate-limiting step, replacing that H with D can significantly slow down the reaction rate. The magnitude of this effect (expressed as kH/kD) can range from modest (2-5) for primary KIEs to larger values (>7) under specific enzymatic conditions [1] [6] [8].
In the context of rac-Penbutolol-d9, deuteration targets the nine hydrogen atoms within the three methyl groups of the tert-butylamino moiety (-C(CH₃)₃ → -C(CD₃)₃). This strategic placement aims to influence metabolic pathways initiated by oxidative attack on these methyl groups, which are potential sites for cytochrome P450 (CYP)-mediated oxidation [1] [6]. The primary objective is metabolic stabilization. By impeding the rate of oxidative demethylation or hydroxylation involving the tert-butyl group, researchers anticipate altering the pharmacokinetic (PK) profile of penbutolol, potentially leading to:
Beyond metabolic studies, deuterated analogs like rac-Penbutolol-d9 are indispensable tools in Absorption, Distribution, Metabolism, and Excretion (ADME) research. Their near-identical chemical behavior to the parent drug, coupled with the distinct mass difference conferred by deuterium, enables precise tracking and quantification using mass spectrometry (MS) [6] [8] . Key applications include:
Table 2: Analytical Applications of rac-Penbutolol-d9 Leveraging Deuterium Labeling
Application Area | Technique | Role of rac-Penbutolol-d9 | Benefit | Citation |
---|---|---|---|---|
Quantitative Bioanalysis | LC-MS/MS | Internal Standard: Spiked into samples before processing | Corrects for variability in sample prep and ionization; enables precise, accurate measurement of penbutolol concentrations | [1] [6] |
Metabolite Identification | High-Resolution MS (HRMS) | Tracer: Administered in vitro/vivo; metabolites contain D-label | Facilitates detection and structural characterization of metabolites against complex background; distinguishes drug-derived metabolites from endogenous compounds | [6] [8] |
Metabolic Stability Assay | LC-MS/MS with Microsomes/Hepatocytes | Probe Substrate: Measures intrinsic clearance | Assesses impact of deuteration on metabolic rate (KIE); predicts potential PK changes in humans | [1] [8] |
Protein Binding Studies | Equilibrium Dialysis + LC-MS/MS | Tracer: Quantifies free vs. bound fraction | Investigates if deuteration alters plasma protein binding characteristics (e.g., to AAG) | [5] (Implied for parent) |
Receptor Binding Assays | Radioligand Binding / Functional Assays | Direct Ligand: Measures affinity/efficacy | Confirms retained target engagement despite deuteration (Control experiment) | [1] [5] |
The development and utilization of rac-Penbutolol-d9 are driven by several compelling research needs that cannot be adequately addressed using the non-deuterated parent compound alone. Its primary value lies in enabling highly specific and sensitive investigations into the fate of penbutolol within biological systems.
Investigating Intrinsic Sympathomimetic Activity (ISA) Mechanisms: Penbutolol possesses "moderate" ISA, meaning it acts as a partial agonist at beta-adrenergic receptors while primarily functioning as an antagonist [2] [5]. This property is pharmacologically significant as it may reduce the risk of severe bradycardia and cold extremities associated with pure antagonists like propranolol [2] [9]. However, the precise structural and conformational determinants of penbutolol's ISA and how its metabolism might influence this activity are areas of ongoing research. rac-Penbutolol-d9, possessing identical receptor binding affinity and efficacy to penbutolol (confirmed in receptor binding assays as a critical control) [1], allows researchers to isolate metabolic effects from direct receptor effects. By comparing the functional activity (e.g., cyclic AMP production, cardiac contractility in isolated tissues) of penbutolol and rac-Penbutolol-d9 before and after exposure to metabolic systems, or by comparing the activity of isolated metabolites generated from each, researchers can determine if specific metabolic transformations alter the compound's efficacy (ISA) or potency at beta-receptors or 5-HT receptors. This is crucial for understanding the duration and nature of its pharmacological action.
Synthesis and Analytical Standardization: Producing rac-Penbutolol-d9 requires specialized synthetic chemistry techniques to achieve high isotopic purity (>95% atom D is typical) and chemical purity (>95% HPLC) [7] . The synthesis typically involves using fully deuterated tert-butylamine precursors or building blocks ([¹³C] or D-labeled) in the final coupling steps with the appropriate aryloxypropanolamine intermediate [6] . Significant challenges include ensuring complete deuteration at all nine positions, minimizing isotopic scrambling, and purifying the final product to meet stringent research standards. The availability of well-characterized rac-Penbutolol-d9 (CAS 1346747-40-7, 1346605-01-3 hydrochloride salt) from suppliers like MedChemExpress, ClearSynth, BOC Sciences, and LGC Standards addresses a critical need in bioanalytical laboratories [1] [7] [8]. It provides an essential Certified Reference Material (CRM) specifically designed for the accurate and reliable quantification of penbutolol using LC-MS/MS. Its use as an internal standard significantly improves the precision, accuracy, and regulatory compliance (e.g., following FDA/EMA bioanalytical method validation guidelines) of pharmacokinetic and toxicokinetic studies involving penbutolol. The deuterated standard co-elutes with the analyte, experiences the same matrix effects during extraction and ionization, but is distinguished by its higher molecular weight, enabling robust correction for analytical variability [1] [6] .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2